molecular formula C18H19N7O B2453407 (Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 2035008-16-1

(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No. B2453407
M. Wt: 349.398
InChI Key: OTGHJWZGKJHLGQ-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Mohamed et al. (2011) highlights the synthesis of various derivatives including [1,2,4]triazolo[1,5-a]pyrimidine and pyrimido[1,2-a]benzimidazole by reacting 3-hydroxy-1-(pyridin-3-yl)prop-2-en-1-one with different heterocyclic amines, illustrating the versatility of these compounds in forming diverse structures (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).

Potential in Anti-Diabetic Medications

  • Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, showing their potential in Dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting their use in developing anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Receptor Antagonism

  • Peng et al. (2005) achieved the synthesis of piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a] pyrazines, which showed moderate adenosine A2a receptor binding affinity, indicating their potential in receptor antagonism (Peng et al., 2005).

Antimicrobial Applications

  • Prakash et al. (2011) synthesized new [1,2,4]triazolo[4,3-a]pyridines with antimicrobial activity, providing evidence of their potential in antimicrobial treatments (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
  • Abdelhamid et al. (2016) also synthesized compounds including [1,2,4]triazolo[1,5-a]pyrimidine with notable antimicrobial activities (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).

Anticonvulsant Activity

Human Receptor Antagonists

properties

IUPAC Name

(Z)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-14-21-22-18-17(20-7-8-25(14)18)24-11-9-23(10-12-24)16(26)5-4-15-3-2-6-19-13-15/h2-8,13H,9-12H2,1H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGHJWZGKJHLGQ-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

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